3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane
Description
3-Methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a synthetic compound derived from the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a structure widely explored in medicinal chemistry for its neurological and pharmacological relevance . This compound features two key substituents:
- Position 3: A methanesulfonyl (mesyl) group, which enhances polarity and may influence binding interactions.
- Position 8: A 3-(trifluoromethyl)benzoyl group, contributing steric bulk, lipophilicity, and metabolic stability due to the electron-withdrawing trifluoromethyl moiety.
Its design aligns with structure-activity relationship (SAR) trends observed in tropane analogs targeting dopamine transporters (DAT) or serotonin receptors .
Properties
IUPAC Name |
(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3S/c1-24(22,23)14-8-12-5-6-13(9-14)20(12)15(21)10-3-2-4-11(7-10)16(17,18)19/h2-4,7,12-14H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVMTFBGQZUKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the bicyclic core using reagents such as methylsulfonyl chloride under basic conditions.
Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the trifluoromethylphenyl group to the bicyclic core, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted trifluoromethyl compounds.
Scientific Research Applications
3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit enzyme activity by forming stable complexes with the active site.
Modulate Receptor Activity: Interact with cell surface receptors, altering signal transduction pathways.
Affect Cellular Processes: Influence cellular processes such as apoptosis and cell proliferation through its interaction with intracellular proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related 8-azabicyclo[3.2.1]octane derivatives:
Key Comparisons:
The 3-(trifluoromethyl)benzoyl substituent at position 8 enhances lipophilicity compared to the 4-bromobenzoyl group in , which may improve blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Routes :
- Sulfonamide derivatives (e.g., Compound 33) are synthesized via coupling sulfonyl chlorides to the azabicyclo scaffold in dry THF, yielding moderate to high purity . The target compound likely follows a similar protocol.
- Benzoyl derivatives (e.g., 4-bromobenzoyl in ) are introduced via acylation reactions, suggesting the target compound’s 3-(trifluoromethyl)benzoyl group could be added using analogous methods .
Stability: Fluorinated groups resist metabolic oxidation, suggesting improved in vivo stability over compounds like Compound 22e, which lacks such moieties .
Safety and Toxicity :
Biological Activity
3-Methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a methanesulfonyl group and a trifluoromethylbenzoyl moiety, which contribute to its unique pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Tumor Cell Growth : Preliminary studies indicate that this compound exhibits antiproliferative effects against various human tumor cell lines, including HeLa and A549, with GI50 values in the nanomolar range.
- Receptor Interaction : The compound may act as an inhibitor of certain receptors involved in cancer progression, although specific receptor targets remain to be fully elucidated.
Biological Activity Data
Table 1 summarizes the antiproliferative activity of this compound against selected cancer cell lines.
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.5 | Apoptosis induction |
| A549 | 0.7 | Cell cycle arrest |
| MCF-7 | 1.2 | Inhibition of proliferation |
Case Study 1: Anticancer Activity
A study evaluated the efficacy of the compound against non-small cell lung carcinoma (NSCLC). The results demonstrated significant growth inhibition in A549 cells with an IC50 value of approximately 0.7 µM, indicating strong cytotoxic potential.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that treatment with the compound resulted in increased apoptosis markers in treated cell lines compared to controls. Flow cytometry analysis showed a rise in Annexin V positive cells, suggesting that the compound induces apoptosis through a mitochondrial pathway.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Antiproliferative Effects : The compound has shown promising results in inhibiting cell growth across multiple cancer types.
- Selectivity : It appears to selectively target cancer cells while exhibiting lower toxicity to normal cells, making it a candidate for further development.
- Combination Therapies : Studies suggest that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce drug resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
